molecular formula C8H8N2O B1590473 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 56057-25-1

7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No. B1590473
CAS RN: 56057-25-1
M. Wt: 148.16 g/mol
InChI Key: RPQWKYDZGOEUFR-UHFFFAOYSA-N
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Description

“7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3, which are fibroblast growth factor receptors . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one”, has been reported in several studies . These compounds have been synthesized as part of research into developing a class of derivatives targeting FGFR with development prospects .


Molecular Structure Analysis

The molecular formula of 1H-pyrrolo[2,3-b]pyridine is C7H6N2 . The molecular weight is 118.1359 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Cancer Therapeutics

The compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are implicated in various types of cancers, and their abnormal activation can lead to tumor progression. Derivatives of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one have shown potent inhibitory activity against FGFR1, 2, and 3, which are promising targets for cancer therapy .

Antiproliferative Agents

Specific derivatives of this compound have demonstrated antiproliferative activity against cancer cell lines, such as Hep3B cells . This suggests its potential use in developing treatments that can inhibit the growth and multiplication of cancer cells.

Apoptosis Induction

In the realm of cancer research, inducing apoptosis in cancer cells is a significant therapeutic strategy. 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one derivatives have been reported to induce apoptosis in breast cancer cell lines, which could be leveraged to develop new anticancer drugs .

Anti-Migration and Anti-Invasion

The compound’s derivatives have also been found to significantly inhibit the migration and invasion of cancer cells, such as 4T1 breast cancer cells . This property is crucial for preventing metastasis, the spread of cancer from one part of the body to another.

Lead Compound for Drug Development

Due to its potent activities and low molecular weight, 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one serves as an appealing lead compound for further optimization in drug development processes .

Targeting Signal Transduction Pathways

The compound plays a role in targeting signal transduction pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis, making the compound a valuable tool for disrupting pathological signaling in diseases.

Scaffold for Other Targets

Beyond FGFRs, the pyrrolo[3,2-b]pyridin scaffold has been used in research targeting other proteins, such as human neutrophil elastase (HNE) . This highlights its versatility as a scaffold for developing inhibitors against a range of targets.

Inhibitory Activity Against Various Cancer Cell Lines

Recent studies have shown that analogues of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one exhibit inhibitory activity against different cancer cell lines , suggesting a broad spectrum of potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The compound has potent activities against FGFR1, 2, and 3 .

Mode of Action

7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one interacts with its targets, the FGFRs, by inhibiting their activity. It exhibits potent FGFR inhibitory activity . The compound forms two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .

Biochemical Pathways

Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one inhibits this pathway, thereby potentially preventing cancer progression.

Pharmacokinetics

It is mentioned that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In vitro, 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . In addition, it significantly inhibits the migration and invasion of 4T1 cells .

Future Directions

The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one”, involve their potential as FGFR inhibitors . These compounds have been synthesized as part of research into developing a class of derivatives targeting FGFR with development prospects .

properties

IUPAC Name

7-methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-9-6-4-7(11)10-8(5)6/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQWKYDZGOEUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480847
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

CAS RN

56057-25-1
Record name 1,3-Dihydro-7-methyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56057-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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